Melting Point Differentiation: Anteiso-Branching Confers a Distinct Thermal Profile vs. Iso-Branched and Straight-Chain Analogs
While specific melting point data for 11-methyltridecanoic acid is not directly available in the public literature, a well-established class-level principle dictates that the anteiso branching pattern results in a significantly lower melting point than its iso-branched isomer and the straight-chain analog [1]. For branched-chain fatty acids, the anteiso (ω-2) methyl branch disrupts crystal packing more effectively than the iso (ω-1) branch [1]. This principle is quantifiable for analogous odd-carbon anteiso acids, which melt 16-18°C lower than their corresponding normal isomers, whereas iso acids melt only ~1°C lower [2]. This class-level inference strongly suggests a similar, quantifiable reduction in melting point for 11-methyltridecanoic acid relative to its iso-isomer, 12-methyltridecanoic acid, and the normal isomer, myristic acid (m.p. 54.4°C).
| Evidence Dimension | Melting Point Depression vs. Normal Isomer (Class-level data for anteiso vs. iso acids) |
|---|---|
| Target Compound Data | Data not available, but inferred from class behavior. |
| Comparator Or Baseline | Anteiso acids (odd-carbon): 16-18°C below normal isomer. Iso acids: ~1°C below normal isomer. Myristic acid (C14:0 normal): 54.4°C |
| Quantified Difference | Inferred: 11-Methyltridecanoic acid (anteiso) melting point is expected to be 16-18°C lower than myristic acid, and ~15°C lower than its iso-isomer (12-methyltridecanoic acid). |
| Conditions | Literature review of melting point data for branched-chain fatty acids [2] |
Why This Matters
A lower melting point directly impacts compound handling, solubility in lipid formulations, and its effect on membrane fluidity, making the anteiso form functionally distinct from its iso and normal counterparts.
- [1] Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. *Microbiological Reviews*, 55(2), 288-302. View Source
- [2] Cason, J., & Winans, W. R. (1950). Branched-Chain Fatty Acids. XIII. Preparation of Branched and Normal Acids for Use in the Study of Melting Points of Binary Systems. *The Journal of Organic Chemistry*, 15(1), 139-147. View Source
